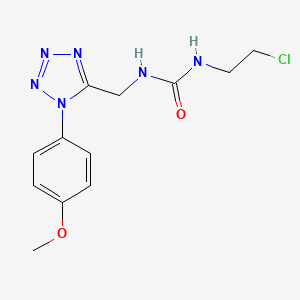

1-(2-chloroethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(2-chloroethyl)-3-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN6O2/c1-21-10-4-2-9(3-5-10)19-11(16-17-18-19)8-15-12(20)14-7-6-13/h2-5H,6-8H2,1H3,(H2,14,15,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXELKLQMHIQZCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-chloroethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a chloroethyl group, a tetrazole ring, and a methoxyphenyl moiety, which contribute to its interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 310.74 g/mol. The structure is characterized by the following functional groups:

- Chloroethyl group : Known for its electrophilic properties, enabling it to form covalent bonds with nucleophilic sites in biological molecules.

- Tetrazole ring : Often associated with bioactive compounds, it can act as a hydrogen bond acceptor, influencing interactions with proteins and other biomolecules.

- Methoxyphenyl group : This moiety can enhance lipophilicity and modulate the compound's pharmacokinetics.

The biological activity of 1-(2-chloroethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is primarily attributed to its ability to modify nucleophilic sites on proteins and nucleic acids. The chloroethyl group facilitates the formation of covalent bonds, leading to:

- DNA cross-linking : Similar to other chloroethyl compounds, it may induce DNA damage through cross-linking, which is critical for its potential antitumor activity.

- Protein modification : The reactive nature of the chloroethyl group can lead to alterations in protein function, impacting cellular pathways.

Antitumor Activity

Research indicates that compounds featuring chloroethyl groups exhibit significant antitumor properties due to their ability to induce DNA cross-links. A comparative study on related compounds demonstrated that those with similar structural features had varying degrees of cytotoxicity against cancer cell lines. For example:

- Compound I (related structure): Showed reduced antitumor activity compared to other derivatives, highlighting the importance of structural modifications in enhancing efficacy .

Microtubule Destabilization

Tetrazole derivatives have been studied for their potential as microtubule destabilizers. Research on tetrazole-containing compounds has shown that they can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. This mechanism may also be applicable to our compound, suggesting potential use in cancer therapeutics .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to 1-(2-chloroethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea:

Comparison with Similar Compounds

Structural Analogs in Urea-Tetrazole Derivatives

The compound shares structural motifs with several urea-tetrazole derivatives reported in the evidence (Table 1):

Table 1: Comparison of Urea-Tetrazole Derivatives

Key Observations :

- Substituent Effects : The 4-methoxyphenyl group in the target compound likely enhances solubility compared to chlorophenyl or fluorophenyl analogs due to the electron-donating methoxy group .

- Chloroethyl Group : Unique to the target compound, this group may confer alkylating activity similar to nitrosoureas like BCNU (1,3-bis(2-chloroethyl)-1-nitrosourea), albeit without the nitroso moiety .

- Synthetic Feasibility : High yields (>90%) for phenyl-tetrazole ureas (e.g., compound 3 in ) suggest that similar synthetic routes (e.g., Curtius rearrangement or urea coupling) could be viable for the target compound .

Comparison with Nitrosoureas

Nitrosoureas such as BCNU and CCNU (1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea) share the chloroethyl group but differ critically in the presence of a nitroso group, which enables carbamoylation and alkylation via intermediate isocyanates (Table 2):

Table 2: Comparison with Chloroethyl Nitrosoureas

Key Differences :

- Mechanism : The target compound lacks the nitroso group, preventing carbamoylation (a key toxicity driver in nitrosoureas) and limiting its reactivity to direct alkylation .

- Solubility : The tetrazole ring and methoxyphenyl group may improve water solubility compared to lipophilic nitrosoureas like CCNU, which rely on lipid solubility for blood-brain barrier penetration .

Comparison with Sulfonylated Tetrazoles

and describe sulfonylated tetrazoles, which share the 1-(4-methoxyphenyl)-1H-tetrazol-5-yl group but replace the urea linkage with sulfonyl or nitrile groups (Table 3):

Table 3: Comparison with Sulfonylated Tetrazoles

Key Observations :

- Stability : The sulfonyl group increases stability compared to the urea linkage, which may hydrolyze under acidic/basic conditions .

Q & A

Q. What synthetic routes are commonly employed to prepare urea derivatives with tetrazole and chloroethyl moieties, and how do reaction conditions influence yield?

The synthesis of such compounds typically involves coupling chloroethyl isocyanate with tetrazole-containing intermediates. Key steps include:

- Amine-azide coupling : Refluxing azide intermediates (e.g., 1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methylamine) with chloroethyl isocyanate in anhydrous toluene under controlled temperatures (80–100°C) to form the urea bond .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while toluene minimizes side reactions .

- Catalysis : Triethylamine or DMAP may accelerate coupling efficiency .

Q. What analytical techniques are critical for structural confirmation of this compound?

- Single-crystal X-ray diffraction : Resolves ambiguities in stereochemistry and confirms the tetrazole ring’s orientation (e.g., mean C–C bond precision of 0.005 Å in analogous structures) .

- NMR spectroscopy : and NMR identify chloroethyl (–CHCl, δ ~3.7 ppm) and urea (–NH–, δ ~6.2 ppm) groups. NMR is irrelevant here but useful for fluorinated analogs .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] calculated for CHClNO: 307.0834) .

Q. How can researchers assess the hydrolytic stability of the chloroethyl group under physiological conditions?

- pH-dependent studies : Incubate the compound in buffers (pH 4–9) at 37°C and monitor degradation via HPLC. The chloroethyl group is prone to hydrolysis at alkaline pH (>8) .

- Kinetic analysis : Use Arrhenius plots to predict shelf-life under storage conditions .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and computational modeling be resolved for this compound?

- Multi-technique validation : Combine X-ray crystallography (to define bond angles/distances) with DFT calculations (e.g., B3LYP/6-31G*) to reconcile discrepancies in urea torsional angles .

- Dynamic NMR : Detect conformational flexibility in solution that static crystallographic data may miss .

Q. What strategies optimize the regioselectivity of reactions involving the tetrazole ring?

- Protecting groups : Temporarily block the tetrazole N–H with tert-butoxycarbonyl (Boc) to direct electrophilic substitution to the methylene (–CH–) site .

- Metal coordination : Use Cu(I) to stabilize specific tautomers of the tetrazole ring, favoring C-5 functionalization over N-alkylation .

Q. How do steric and electronic effects of the 4-methoxyphenyl group influence the compound’s reactivity?

- Electronic effects : The methoxy group (–OCH) donates electron density via resonance, stabilizing the tetrazole ring and reducing electrophilic substitution rates at adjacent positions .

- Steric hindrance : Ortho-substituents on the phenyl ring may impede access to the urea carbonyl, as shown in analogs with 2,4,6-trimethylphenyl groups .

Q. What methodologies address low yields in large-scale synthesis due to urea bond instability?

- Stepwise coupling : Isolate and purify intermediates (e.g., tetrazole-methylamine) before urea formation to minimize side reactions .

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes, improving yield by 15–20% in analogous ureas .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data reported in different solvents?

- Solvent polarity index : Compare solubility in DMSO (polar aprotic, high solubility) vs. hexane (nonpolar, low solubility). Discrepancies may arise from impurities or polymorphic forms .

- Crystallization conditions : Slow evaporation from ethanol yields a more stable polymorph with lower solubility than rapid precipitation .

Q. Why might biological activity vary significantly between batches of the same compound?

- Trace impurities : Residual solvents (e.g., DMF) or unreacted chloroethyl isocyanate can inhibit target binding. Use GC-MS to quantify impurities .

- Conformational isomers : Rotamers of the urea group may have distinct bioactivity profiles. Characterize via variable-temperature NMR .

Methodological Recommendations

- Synthetic protocols : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of the chloroethyl group .

- Crystallization : Use ethanol–acetic acid (2:1) mixtures for high-purity single crystals suitable for X-ray analysis .

- Biological assays : Include controls for urea bond stability (e.g., incubate with esterases) to confirm activity is not artifactual .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.